1-Bromo-3-((6-bromohexyl)oxy)benzene
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Overview
Description
1-Bromo-3-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where a bromine atom and a (6-bromohexyl)oxy group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-hydroxybenzene to form 3-bromophenol. This intermediate is then reacted with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((6-bromohexyl)oxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-((6-bromohexyl)oxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Biological Studies: Utilized in the study of biochemical pathways and as a probe in molecular biology.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((6-bromohexyl)oxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The (6-bromohexyl)oxy group can also engage in hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of the (6-bromohexyl)oxy group.
1-Bromo-4-((6-bromohexyl)oxy)benzene: Similar structure but with the (6-bromohexyl)oxy group at the para position.
1-Bromo-2-((6-bromohexyl)oxy)benzene: Similar structure but with the (6-bromohexyl)oxy group at the ortho position.
Uniqueness
1-Bromo-3-((6-bromohexyl)oxy)benzene is unique due to the specific positioning of the bromine atom and the (6-bromohexyl)oxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H16Br2O |
---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-3-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H16Br2O/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |
InChI Key |
BUMXBAOFWLBKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCCBr |
Origin of Product |
United States |
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